2-(Aminomethyl)-5-cyclopropoxynicotinic acid
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Overview
Description
2-(Aminomethyl)-5-cyclopropoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an aminomethyl group attached to the 2-position and a cyclopropoxy group attached to the 5-position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxynicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-cyclopropoxynicotinic acid with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Aminomethyl)-5-cyclopropoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-methoxynicotinic acid
- 2-(Aminomethyl)-5-ethoxynicotinic acid
- 2-(Aminomethyl)-5-propoxynicotinic acid
Comparison
Compared to its analogs, 2-(Aminomethyl)-5-cyclopropoxynicotinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(aminomethyl)-5-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c11-4-9-8(10(13)14)3-7(5-12-9)15-6-1-2-6/h3,5-6H,1-2,4,11H2,(H,13,14) |
InChI Key |
CDRVNUSTWWPPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)CN)C(=O)O |
Origin of Product |
United States |
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